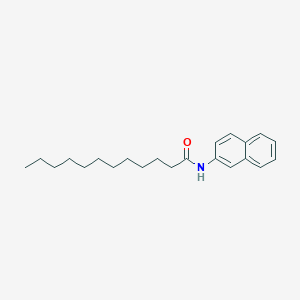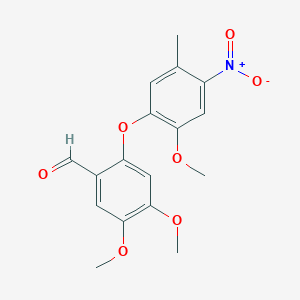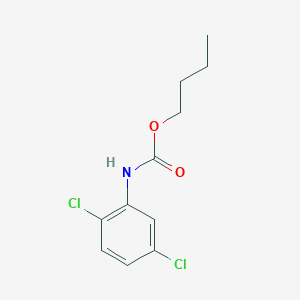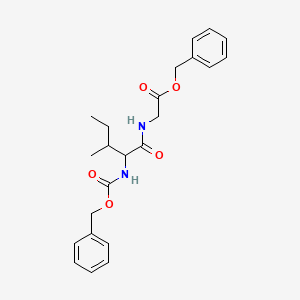
3,3'-Bis(triphenylsilyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C48H38Si2. It is characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is of interest due to its unique structural and electronic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(triphenylsilyl)biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Biphenyl+2ClSiPh3→3,3’-Bis(triphenylsilyl)biphenyl+2HCl
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(triphenylsilyl)biphenyl are not well-documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(triphenylsilyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl anions.
Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl anions.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,3’-Bis(triphenylsilyl)biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(triphenylsilyl)biphenyl involves its ability to interact with various molecular targets through its silicon atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s rigid structure and ability to form stable complexes also contribute to its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(triphenylsilyl)biphenyl
- Tetraphenylsilane
- Triphenylsilyl-substituted aromatic compounds
Uniqueness
3,3’-Bis(triphenylsilyl)biphenyl is unique due to the specific positioning of the triphenylsilyl groups on the biphenyl core, which imparts distinct electronic and structural properties. This positioning enhances its stability and makes it particularly suitable for applications requiring high thermal and chemical stability.
Propiedades
Número CAS |
18826-15-8 |
|---|---|
Fórmula molecular |
C48H38Si2 |
Peso molecular |
671.0 g/mol |
Nombre IUPAC |
triphenyl-[3-(3-triphenylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C48H38Si2/c1-7-23-41(24-8-1)49(42-25-9-2-10-26-42,43-27-11-3-12-28-43)47-35-19-21-39(37-47)40-22-20-36-48(38-40)50(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-38H |
Clave InChI |
GYIIZSZMHKCZNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)









